molecular formula C8H10N2O2 B14318249 1-(1-Hydroxybut-3-en-2-yl)pyrimidin-2(1H)-one CAS No. 111189-89-0

1-(1-Hydroxybut-3-en-2-yl)pyrimidin-2(1H)-one

Cat. No.: B14318249
CAS No.: 111189-89-0
M. Wt: 166.18 g/mol
InChI Key: BQGZKCCBNYRZBH-UHFFFAOYSA-N
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Description

1-(1-Hydroxybut-3-en-2-yl)pyrimidin-2(1H)-one is a synthetic organic compound that belongs to the class of pyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Hydroxybut-3-en-2-yl)pyrimidin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrimidine derivatives and butenol.

    Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

    Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(1-Hydroxybut-3-en-2-yl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Hydroxybut-3-en-2-yl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidinones and related heterocyclic compounds.

Comparison

1-(1-Hydroxybut-3-en-2-yl)pyrimidin-2(1H)-one may have unique properties compared to similar compounds, such as different biological activities, stability, or reactivity. These differences can make it a valuable compound for specific applications.

Properties

CAS No.

111189-89-0

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

1-(1-hydroxybut-3-en-2-yl)pyrimidin-2-one

InChI

InChI=1S/C8H10N2O2/c1-2-7(6-11)10-5-3-4-9-8(10)12/h2-5,7,11H,1,6H2

InChI Key

BQGZKCCBNYRZBH-UHFFFAOYSA-N

Canonical SMILES

C=CC(CO)N1C=CC=NC1=O

Origin of Product

United States

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